Hexamide

Description

Properties

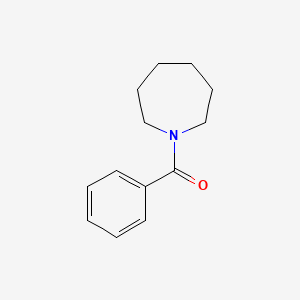

IUPAC Name |

azepan-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCCMBSJDXNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190034 | |

| Record name | Perhydroazepin-1-yl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-39-2 | |

| Record name | Benzimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3653-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazepin-1-yl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3653-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01T1YIK70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexamidine Isethionate: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine isethionate is a versatile cationic antiseptic and preservative with a broad spectrum of antimicrobial and anti-inflammatory properties. Its utility in cosmetics, personal care products, and topical pharmaceutical preparations is well-established. This technical guide provides a comprehensive overview of the core mechanisms of action of hexamidine isethionate, focusing on its molecular interactions and downstream cellular effects. This document summarizes key quantitative data on its antimicrobial efficacy, details relevant experimental protocols for mechanism elucidation, and provides visual representations of the pertinent biological pathways and experimental workflows.

Antimicrobial Mechanism of Action

The primary antimicrobial action of hexamidine isethionate is the disruption of microbial cell membrane integrity, a mechanism it shares with other cationic antiseptics like quaternary ammonium compounds.[1] This is complemented by its ability to interfere with essential metabolic processes, including nucleic acid synthesis.[]

Disruption of Microbial Cell Membranes

As a cationic molecule, hexamidine isethionate electrostatically interacts with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[1] This initial binding is followed by the insertion of the lipophilic hexamethylene chain into the hydrophobic core of the lipid bilayer. This intercalation disrupts the normal packing of the phospholipids, leading to a loss of membrane fluidity and the formation of pores or channels. The consequence of this membrane damage is the leakage of vital intracellular components, including ions, metabolites, and nucleic acids, ultimately resulting in cell death.[]

Inhibition of Nucleic Acid Synthesis

In addition to its effects on the cell membrane, hexamidine isethionate has been reported to inhibit the synthesis of nucleic acids, which are crucial for microbial growth and replication.[] While the precise mechanism is not as well-elucidated as its membrane-disrupting activity, it is hypothesized that hexamidine may bind to and intercalate with DNA, thereby obstructing the processes of DNA replication and transcription.

Antimicrobial Spectrum and Efficacy

Hexamidine isethionate exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[][3] It is particularly effective against common skin commensals and pathogens such as Staphylococcus aureus, Propionibacterium acnes, and Candida albicans.[][4] Furthermore, it is a key therapeutic agent in the management of Acanthamoeba keratitis, a serious protozoal infection of the cornea.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Hexamidine Isethionate against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 - 4 | Fosse et al., 1997 |

| Staphylococcus epidermidis | Clinical Isolate | 2 - 8 | Fosse et al., 1997 |

| Propionibacterium acnes | ATCC 6919 | 0.5 - 2 | Cosmetic Ingredient Review, 2007 |

| Escherichia coli | ATCC 25922 | 8 - 32 | Fosse et al., 1997 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 | Fosse et al., 1997 |

| Candida albicans | ATCC 10231 | 4 - 16 | Fosse et al., 1997 |

| Acanthamoeba castellanii | Trophozoites | 0.1 - 1 | Larkin et al., 1992 |

| Acanthamoeba castellanii | Cysts | 1 - 10 | Larkin et al., 1992 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Anti-inflammatory Mechanism of Action

Beyond its antimicrobial properties, hexamidine isethionate possesses anti-inflammatory effects, making it beneficial in the management of inflammatory skin conditions.[7] The primary anti-inflammatory mechanism is believed to be the inhibition of serine proteases.[7]

Inhibition of Serine Proteases

Serine proteases are a class of enzymes that play a crucial role in the inflammatory cascade. In the skin, they are involved in processes such as the activation of pro-inflammatory cytokines and the degradation of the extracellular matrix. Hexamidine isethionate has been shown to inhibit the activity of certain serine proteases, thereby dampening the inflammatory response.[7] This inhibition helps to reduce the redness, swelling, and irritation associated with inflammatory skin disorders.

Visualization of Antimicrobial and Anti-inflammatory Mechanisms

The following diagrams illustrate the core mechanisms of action of hexamidine isethionate.

Experimental Protocols

The following sections detail standardized experimental protocols for investigating the core mechanisms of action of hexamidine isethionate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of hexamidine isethionate against a specific microorganism.

Materials:

-

Hexamidine isethionate stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the hexamidine isethionate stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control well containing only broth and the microbial inoculum, and a negative control well containing only broth.

-

Inoculate each well (except the negative control) with 100 µL of the standardized microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of hexamidine isethionate that completely inhibits visible growth of the microorganism.

Microbial Membrane Disruption Assay (Propidium Iodide Uptake)

This assay measures the ability of hexamidine isethionate to disrupt the microbial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.

Materials:

-

Hexamidine isethionate solutions of varying concentrations

-

Microbial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

Fluorometer or fluorescence microplate reader

-

Positive control for membrane permeabilization (e.g., 70% ethanol)

-

Negative control (buffer only)

Procedure:

-

Adjust the microbial suspension to a standardized cell density (e.g., 1 x 10^7 CFU/mL) in the buffer.

-

Add PI to the cell suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.

-

Aliquot the cell suspension into microplate wells or cuvettes.

-

Add varying concentrations of hexamidine isethionate to the wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

-

An increase in fluorescence intensity compared to the negative control indicates membrane disruption and PI uptake.

Nucleic Acid Intercalation Assay (Ethidium Bromide Displacement)

This assay can be used to investigate the potential of hexamidine isethionate to bind to DNA by measuring the displacement of a known DNA intercalator, ethidium bromide (EtBr).

Materials:

-

Hexamidine isethionate solutions of varying concentrations

-

Purified DNA (e.g., calf thymus DNA)

-

Ethidium bromide (EtBr) solution

-

Tris-EDTA (TE) buffer

-

Fluorometer

Procedure:

-

Prepare a solution of DNA and EtBr in TE buffer and allow it to equilibrate to form a stable DNA-EtBr complex.

-

Measure the initial fluorescence of the DNA-EtBr complex (excitation ~545 nm, emission ~595 nm).

-

Add increasing concentrations of hexamidine isethionate to the DNA-EtBr solution.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates that hexamidine isethionate is displacing EtBr from the DNA, suggesting a DNA binding interaction.

Serine Protease Inhibition Assay (Trypsin Inhibition)

This protocol assesses the inhibitory effect of hexamidine isethionate on the activity of a model serine protease, trypsin.

Materials:

-

Hexamidine isethionate solutions of varying concentrations

-

Trypsin solution

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE, or casein)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Pre-incubate the trypsin solution with varying concentrations of hexamidine isethionate in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength over time (e.g., 253 nm for BAEE).

-

Include a control reaction with no hexamidine isethionate to determine the uninhibited enzyme activity.

-

Calculate the percentage of inhibition for each concentration of hexamidine isethionate.

Conclusion

Hexamidine isethionate is a multifaceted antimicrobial and anti-inflammatory agent. Its core mechanism of action is centered on the rapid disruption of microbial cell membranes, leading to cell death. This is likely complemented by an inhibitory effect on nucleic acid synthesis. Its anti-inflammatory properties are attributed to the inhibition of serine proteases involved in the inflammatory cascade. The broad-spectrum efficacy and dual functionality of hexamidine isethionate underscore its importance in various dermatological and cosmetic applications. Further research to fully elucidate the specifics of its interaction with nucleic acids and the range of inhibited serine proteases will provide a more complete understanding of this valuable compound.

References

- 1. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Serine protease inhibitors to treat inflammation: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sserc.org.uk [sserc.org.uk]

Hexamidine Diisethionate: An In-Depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine diisethionate is a cationic antiseptic agent with a well-established broad-spectrum of antimicrobial activity, encompassing bacteria, fungi, and protozoa. This technical guide provides a comprehensive overview of its antimicrobial profile, intended for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action and relevant experimental workflows. While hexamidine diisethionate's effectiveness is widely acknowledged, this guide also highlights the current gaps in publicly available, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), for a range of common microbial species.

Introduction

Hexamidine diisethionate belongs to the aromatic diamidine class of compounds and is utilized in a variety of topical antiseptic and preservative applications.[1][2] Its dicationic nature at physiological pH is central to its antimicrobial action, allowing for interaction with negatively charged components of microbial cell envelopes.[3] This interaction leads to the disruption of membrane integrity and subsequent cell death.[1] This guide aims to consolidate the technical information regarding the antimicrobial spectrum of hexamidine diisethionate, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of hexamidine diisethionate has been demonstrated against a wide array of microorganisms. However, specific MIC and MBC values are not consistently reported across the scientific literature, presenting a challenge for direct quantitative comparison with other antimicrobial agents. The available data is summarized below.

Antibacterial Activity

Table 1: Antibacterial Spectrum of Hexamidine Diisethionate (Qualitative Data)

| Bacterial Species | Activity Noted | Reference |

| Staphylococcus aureus | Effective | [5] |

| Staphylococcus epidermidis | Effective | [4][5] |

| Cutibacterium acnes | Potent activity | [4] |

| Pseudomonas aeruginosa | Less effective; requires longer contact time | [5] |

Note: Specific MIC and MBC values for hexamidine diisethionate against these bacterial species are not widely reported in the available scientific literature.

Antifungal Activity

The antifungal spectrum of hexamidine diisethionate includes various yeasts and molds.[6] It is reported to be effective against Candida species and the yeast Malassezia furfur, which is associated with various skin conditions.[5][7] A time-kill assay using a 0.05% hexamidine diisethionate solution showed complete inhibition of five different Candida species after one minute of incubation.[5] However, as with its antibacterial activity, standardized MIC and MFC (Minimum Fungicidal Concentration) data are sparse.

Table 2: Antifungal Spectrum of Hexamidine Diisethionate (Qualitative Data)

| Fungal Species | Activity Noted | Reference |

| Candida albicans | Effective | [5] |

| Candida spp. | Effective | [5] |

| Malassezia furfur | Effective | [7] |

Note: Specific MIC and MFC values for hexamidine diisethionate against these fungal species are not widely reported in the available scientific literature.

Antiprotozoal Activity

Hexamidine diisethionate has demonstrated significant activity against the protozoan Acanthamoeba castellanii, a causative agent of severe keratitis.[8] For this organism, more specific quantitative data is available.

Table 3: Antiprotozoal Spectrum of Hexamidine Diisethionate against Acanthamoeba castellanii

| Parameter | Concentration (µg/mL) | Reference |

| Minimum Trophozoite Amebicidal Concentration (MTAC) | 7.5 - 31.3 | [1] |

| Minimum Cysticidal Concentration | 222 - 250 | [1] |

Mechanism of Action

The primary antimicrobial mechanism of hexamidine diisethionate is the disruption of microbial cell membranes.[1] As a cationic molecule, it electrostatically interacts with negatively charged components of the cell envelope, such as phospholipids in bacteria and fungi.[3] This interaction is believed to lead to a loss of membrane integrity, causing leakage of intracellular contents and ultimately, cell death.[1] Some evidence also suggests that it may inhibit nucleic acid synthesis.[1]

Conceptual diagram of the proposed mechanism of action for hexamidine diisethionate.

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial activity of compounds like hexamidine diisethionate. The following sections detail the methodologies for key in vitro assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Hexamidine Diisethionate Stock Solution: A stock solution of hexamidine diisethionate is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the hexamidine diisethionate stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This typically involves suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: The prepared microtiter plates are inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific temperature and duration for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.

Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be ascertained to evaluate the cidal activity of the compound.

Methodology:

-

Subculturing from MIC Plates: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth.

-

Plating: The aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of hexamidine diisethionate that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

Time-kill assays provide information on the rate of antimicrobial activity.

Methodology:

-

Preparation of Test Suspensions: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Addition of Hexamidine Diisethionate: Hexamidine diisethionate is added to the microbial suspension at various concentrations (often multiples of the MIC). A growth control without the antimicrobial agent is also included.

-

Incubation and Sampling: The suspensions are incubated, and at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed.

-

Neutralization and Plating: The antimicrobial activity in the aliquots is neutralized using a suitable agent, and the samples are serially diluted and plated onto agar.

-

Enumeration: After incubation of the agar plates, the number of colony-forming units (CFU/mL) is determined for each time point and concentration.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Workflow for a time-kill assay.

Conclusion

Hexamidine diisethionate is a versatile antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and protozoa. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell death. While its efficacy is well-documented in qualitative and semi-quantitative studies, there is a notable lack of publicly available, standardized quantitative data (MIC and MBC/MFC values) for many common microbial species. This gap in the literature presents an opportunity for further research to better characterize its antimicrobial profile and facilitate more direct comparisons with other antiseptic agents. The experimental protocols detailed in this guide provide a framework for conducting such future investigations.

References

- 1. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tvst.arvojournals.org [tvst.arvojournals.org]

- 4. Antifungal susceptibility of Malassezia furfur, Malassezia sympodialis, and Malassezia globosa to azole drugs and amphotericin B evaluated using a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 7. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Hexamidine Isethionate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of hexamidine isethionate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and synthesis.

Core Physicochemical Properties

Hexamidine isethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics. A summary of these key properties is presented below.

| Property | Value | References |

| Molecular Formula | C24H38N4O10S2 | [3] |

| Molecular Weight | 606.7 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 225°C | [4] |

| Water Solubility | Sparingly soluble | |

| pKa (Amidino group) | 11 | [5] |

| LogD (o/w) at pH 7.4 | -0.74 | [4] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound. Below are detailed methodologies for key experiments related to hexamidine isethionate.

Determination of Melting Point (Differential Scanning Calorimetry)

The melting point of hexamidine isethionate can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

-

Sample Preparation: A small, accurately weighed sample of hexamidine isethionate is placed into an aluminum DSC pan.

-

Instrumentation: A calibrated DSC instrument is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The onset of this peak is typically reported as the melting point. TGA is run concurrently to determine any mass loss due to decomposition or solvent evaporation.[6]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of hexamidine isethionate can be determined using the conventional shake-flask method.[7]

-

System Preparation: An excess amount of hexamidine isethionate is added to a specific solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved hexamidine isethionate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][8]

Determination of LogD (Octanol-Water Partition Coefficient)

The distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is a standard approach.[5][9]

-

Solvent Saturation: n-Octanol and a phosphate-buffered saline (PBS) solution at pH 7.4 are mutually saturated by mixing them for an extended period and then allowing the phases to separate.[5]

-

Partitioning: A known amount of hexamidine isethionate is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The mixture is gently agitated for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of hexamidine isethionate in both the aqueous and octanol phases is determined by HPLC.[5]

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of hexamidine isethionate in various experimental protocols.[8][10][11]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C8 or C18 reversed-phase column is typically employed.[5]

-

Mobile Phase: A mixture of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is used. The exact composition is optimized to achieve good peak shape and separation.[5]

-

Detection: The UV detector is set to a wavelength where hexamidine isethionate exhibits strong absorbance, typically around 261-265 nm.[5][11]

-

Calibration: A calibration curve is generated using standard solutions of hexamidine isethionate of known concentrations.

-

Analysis: The sample solution is injected into the HPLC system, and the peak area is compared to the calibration curve to determine the concentration.

Antimicrobial Mechanism of Action

Hexamidine isethionate is a cationic antiseptic.[2] Its primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[12] This process can be visualized as a multi-step signaling pathway.

Synthesis Workflow

The preparation of hexamidine isethionate can be achieved through a multi-step synthesis process. A general workflow is outlined below, based on described preparation methods.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Cationic antiseptics - Lo.Li. Pharma [lolipharma.it]

- 3. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. [PDF] HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]

Hexamidine Isethionate: A Technical Guide to Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of hexamidine isethionate, a cationic antiseptic agent widely utilized in pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial properties. The guide details its chemical structure, physicochemical properties, and a step-by-step synthesis process. It includes detailed experimental protocols for its preparation and characterization, alongside tabulated quantitative data for key parameters. Visual diagrams are provided to illustrate the synthesis workflow, adhering to specified technical guidelines for clarity and precision.

Chemical Structure and Properties

Hexamidine isethionate is the salt formed from the reaction of the potent organic base hexamidine with two molecules of isethionic acid (2-hydroxyethanesulfonic acid).[1] The hexamidine base itself is an aromatic diamidine characterized by a flexible hexamethylene diether chain linking two benzamidine groups.[2] This cationic nature is crucial to its antimicrobial activity, as it interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell death.[]

The IUPAC name for the compound is 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid).[4] Its chemical structure consists of one molecule of hexamidine and two molecules of isethionic acid.[4]

Chemical Identifiers:

Physicochemical Properties

The physicochemical characteristics of hexamidine isethionate are critical for its formulation and delivery. Key properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White or slightly yellow crystalline powder, hygroscopic | [5] |

| Melting Point | 225 °C | [6][7] |

| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | [6][7] |

| pH (in aqueous solution) | 6.3 - 6.4 | [6] |

| Solubility | Slightly soluble in water and ethanol; almost insoluble in dichloromethane | [] |

Synthesis of Hexamidine Isethionate

The synthesis of hexamidine isethionate is a multi-step process that begins with the formation of a diaryl ether, followed by the conversion to the diamidine base (hexamidine), and culminates in the final salt formation with isethionic acid.[8] A patented method highlights a pathway designed to improve yield and reduce reaction times.[8]

The overall synthesis workflow can be visualized as follows:

References

- 1. specialchem.com [specialchem.com]

- 2. Hexamidine | C20H26N4O2 | CID 65130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexamidine diisethionate | 659-40-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]

Hexamidine Isethionate: A Technical Guide to its Discovery, History, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine, a cationic antiseptic agent, has a rich history rooted in the search for treatments for protozoan diseases. First synthesized in 1939 as a trypanocidal agent, its broad-spectrum antimicrobial properties have since led to its widespread use as a preservative and active ingredient in cosmetic and pharmaceutical formulations. This technical guide provides an in-depth exploration of the discovery, history, and antimicrobial characteristics of hexamidine isethionate, the more commonly used salt of the parent compound. It details the historical context of its development, its mechanism of action, and quantitative data on its antimicrobial efficacy. Experimental protocols for assessing its activity are also described to provide a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Development

The story of hexamidine begins in the late 1930s amidst intensive research into the chemotherapy of tropical diseases. Scientists at the British pharmaceutical company May & Baker were investigating aromatic diamidines for their potential to treat trypanosomiasis, the parasitic disease also known as sleeping sickness.

In 1939, a team led by A.J. Ewins first synthesized and patented hexamidine dihydrochloride as a trypanocidal agent.[1][2] This discovery was part of a broader effort that also yielded other significant diamidine compounds like pentamidine. The initial focus was on the treatment of protozoan infections. It was not until the 1990s that the amoebicidal properties of hexamidine were more thoroughly investigated.[1]

While the dihydrochloride salt was the first to be synthesized, the diisethionate salt, known as hexamidine isethionate, gained prominence due to its greater water solubility.[1] This characteristic made it more suitable for a wider range of formulations. By the 1950s, the broad-spectrum antimicrobial activity of hexamidine was recognized, leading to its adoption as a preservative in cosmetics and topical pharmaceutical products.[3]

Chemical Synthesis

A modern approach to obtaining hexamidine dihydrochloride involves an acid addition reaction starting from the more common hexamidine diisethionate.[4]

Synthesis of Hexamidine Dihydrochloride from Hexamidine Diisethionate

A straightforward method to prepare the dihydrochloride salt is by reacting hexamidine diisethionate with hydrochloric acid.[4] This process results in the formation of hexamidine dihydrochloride as a trihydrate salt, which can then be crystallized and purified.[4]

Experimental Protocol:

-

Dissolve hexamidine diisethionate in a suitable solvent.

-

Add a stoichiometric amount of hydrochloric acid to the solution.

-

The hexamidine dihydrochloride salt will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed, and dried to yield the purified product.[4]

Mechanism of Action

The mechanism of action of hexamidine is multifaceted and depends on the target organism. Its efficacy as both a trypanocidal and a broad-spectrum antimicrobial agent stems from its cationic nature and its ability to interact with negatively charged biological molecules.

Trypanocidal and Antiprotozoal Activity

Against protozoa such as Trypanosoma, the primary mechanism of action is believed to be the binding of the dicationic hexamidine molecule to the minor groove of AT-rich regions of DNA.[5] This interaction can interfere with DNA replication and transcription, ultimately leading to parasite death.

Antimicrobial Activity

The broad-spectrum antimicrobial activity of hexamidine against bacteria and fungi is primarily attributed to its interaction with the negatively charged components of the microbial cell membrane.[1][6] This mechanism is similar to that of other cationic antiseptics like quaternary ammonium compounds.[1]

The positively charged amidine groups of the hexamidine molecule are electrostatically attracted to the negatively charged phospholipids and teichoic acids in the bacterial cell wall and membrane.[6][7] This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[8]

Signaling Pathway: Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of hexamidine's antimicrobial action.

Antimicrobial Efficacy

Hexamidine exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of hexamidine against various microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | 1-2 | [9] |

| Staphylococcus epidermidis | Gram-positive Bacteria | Inhibition zone >20mm at 0.1% | [10] |

| Escherichia coli | Gram-negative Bacteria | 2 | [11][12] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Not effectively killed after 30 mins | [13] |

| Candida albicans | Fungus (Yeast) | No growth after 1 min (0.05% solution) | [13] |

Experimental Protocols for Antimicrobial Activity Assessment

The antimicrobial activity of hexamidine can be evaluated using several standard in vitro methods. The choice of method depends on the specific information required, such as the minimum concentration for inhibition or the rate of killing.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Hexamidine Solutions: Prepare a series of twofold dilutions of hexamidine isethionate in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the hexamidine dilutions. Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of hexamidine that shows no visible growth (turbidity) in the well.[14]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Protocol:

-

Preparation: Prepare tubes containing a standardized suspension of the test microorganism in a suitable broth.

-

Addition of Hexamidine: Add hexamidine at a predetermined concentration (e.g., at or above the MIC) to the test tubes. Include a control tube with no hexamidine.

-

Incubation: Incubate the tubes at an appropriate temperature with agitation.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.

-

Quantification: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colonies to determine the number of viable microorganisms at each time point.

-

Analysis: Plot the log of the number of viable cells versus time to generate a time-kill curve. A significant reduction in the number of viable cells in the presence of hexamidine compared to the control indicates bactericidal activity.

In Vitro Trypanocidal Activity Assay

This assay is used to evaluate the efficacy of compounds against Trypanosoma species.

Protocol:

-

Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) supplemented with serum.

-

Drug Dilution: Prepare serial dilutions of hexamidine in the culture medium in a 96-well plate.

-

Inoculation: Add a suspension of the parasites to each well to achieve a final density of approximately 2 x 10^4 parasites/mL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.

-

Viability Assessment: Assess parasite viability at the end of the incubation period. This can be done by microscopic counting of motile parasites or by using a viability dye such as resazurin.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of hexamidine that reduces the number of viable parasites by 50% compared to the untreated control.[15][16]

Conclusion

Hexamidine isethionate has a long and varied history, from its origins as a potential treatment for sleeping sickness to its current widespread use as an effective and safe antimicrobial agent and preservative. Its dicationic nature underpins its mechanism of action, which involves the disruption of microbial cell membranes and, in the case of protozoa, interaction with DNA. The quantitative data on its antimicrobial efficacy demonstrates its broad spectrum of activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this versatile compound in various scientific and industrial settings. A thorough understanding of its history, mechanism, and efficacy is crucial for its optimal use in the development of new and improved pharmaceutical and cosmetic products.

References

- 1. Hexamidine - Wikipedia [en.wikipedia.org]

- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Hexamidine Dihydrochloride | 50357-46-5 [smolecule.com]

- 5. Diamidine activity against trypanosomes: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. older antiseptics hexamidine: Topics by Science.gov [science.gov]

- 13. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Hexamidine Diisethionate: A Technical Guide to Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamidine diisethionate is a cationic antiseptic and preservative agent known for its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] It is widely utilized in cosmetic and personal care products and has shown potential in various medical applications.[3][4] This technical guide provides an in-depth overview of the basic research applications of hexamidine diisethionate, focusing on its antimicrobial efficacy, anti-inflammatory mechanisms, and its effects on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Antimicrobial Applications

Hexamidine diisethionate exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa.[1][5] Its mechanism of action is believed to be similar to that of other quaternary ammonium compounds, involving the disruption of microbial cell membranes by binding to negatively charged lipids.[5]

Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Cysticidal Concentration (MCC) values of hexamidine diisethionate against various microorganisms, providing a quantitative measure of its antimicrobial potency.

| Microorganism | Type | Concentration (µg/mL) | Effect | Citation |

| Acanthamoeba castellanii | Protozoa | 7.5 - 31.3 | Minimum Trophozoite Amebicidal Concentration | [1] |

| Acanthamoeba cysts | Protozoa | 222 - 250 | Cysticidal Activity | [1] |

| Staphylococcus aureus | Bacteria | Not specified in detail | Growth inhibition | [6] |

| Staphylococcus epidermidis | Bacteria | Not specified in detail | Growth inhibition | [6] |

| Pseudomonas aeruginosa | Bacteria | Not specified in detail | Growth inhibition | [6] |

| Candida species | Fungi | Not specified in detail | Growth inhibition | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of hexamidine diisethionate against a specific microorganism.

Materials:

-

Hexamidine diisethionate stock solution

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[7]

-

Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

-

Serial Dilution of Hexamidine Diisethionate:

-

Prepare a two-fold serial dilution of the hexamidine diisethionate stock solution in the 96-well microtiter plate using the appropriate sterile broth. The concentration range should be selected based on expected efficacy.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the diluted hexamidine diisethionate and control wells (broth only for sterility control and inoculum with broth for growth control).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of hexamidine diisethionate that completely inhibits the visible growth of the microorganism.[8] This can be confirmed by measuring the optical density at 600 nm.

-

Application in Biofilm Inhibition

Staphylococcus aureus is a significant pathogen known for its ability to form biofilms, which contribute to antibiotic resistance and persistent infections.[3] Hexamidine diisethionate has been investigated for its potential to inhibit and eradicate S. aureus biofilms.

Experimental Protocol: Staphylococcus aureus Biofilm Inhibition Assay

This protocol describes a method to quantify the effect of hexamidine diisethionate on S. aureus biofilm formation using a crystal violet staining assay.[3][9]

Materials:

-

Hexamidine diisethionate

-

Staphylococcus aureus strain

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

30% Acetic Acid

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Grow S. aureus overnight in TSB.

-

Dilute the overnight culture to a final OD₆₀₀ of 0.05 in TSB supplemented with glucose.

-

Add the bacterial suspension to the wells of the microtiter plate in the presence of various concentrations of hexamidine diisethionate. Include a no-treatment control.

-

Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Gently remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.

-

Remove the crystal violet solution, wash the wells thoroughly with water, and allow them to air dry.

-

Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

Anti-inflammatory and Cellular Effects

Hexamidine diisethionate has demonstrated anti-inflammatory properties, which are attributed to its ability to modulate inflammatory signaling pathways.[2] It has also been shown to influence cellular processes such as apoptosis and mitochondrial function.

Anti-inflammatory Signaling

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11]

Experimental Protocol: Cytokine Release Assay

This protocol outlines a method to measure the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.[12][13]

Materials:

-

RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

-

Hexamidine diisethionate

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM or RPMI 1640)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of hexamidine diisethionate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for a specified period (e.g., 18-24 hours).

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of hexamidine diisethionate compared to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition of cytokine release).

-

Mitochondrial and Apoptotic Effects

Hexamidine diisethionate may exert its cellular effects by influencing mitochondrial function and inducing apoptosis (programmed cell death). A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early event in apoptosis.

Experimental Protocol: Mitochondrial Membrane Potential Assay

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cells to be tested

-

Hexamidine diisethionate

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells and treat them with various concentrations of hexamidine diisethionate for a specified time. Include a positive control for apoptosis (e.g., staurosporine).

-

-

JC-1 Staining:

-

Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.

-

-

Analysis:

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Quantify the shift from red to green fluorescence, which indicates a decrease in mitochondrial membrane potential.

-

Experimental Protocol: Caspase Activity Assay

This protocol measures the activity of executioner caspases, such as caspase-3 and -7, which are key mediators of apoptosis.

Materials:

-

Treated cell lysates

-

Caspase-3/7 substrate (e.g., containing the DEVD sequence) linked to a fluorophore or chromophore

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Lysis:

-

After treatment with hexamidine diisethionate, lyse the cells to release their contents.

-

-

Caspase Assay:

-

Incubate the cell lysates with the caspase-3/7 substrate.

-

Measure the fluorescence or absorbance generated by the cleavage of the substrate over time.

-

-

Data Analysis:

-

The rate of substrate cleavage is proportional to the caspase activity in the sample.

-

Conclusion

Hexamidine diisethionate is a versatile compound with significant potential in various research applications owing to its robust antimicrobial and anti-inflammatory properties. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential. Future research should focus on elucidating the specific molecular targets of hexamidine diisethionate to fully understand its effects on cellular signaling pathways and to develop novel applications in drug development.

References

- 1. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Biocidal Action of Hexamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine is a cationic antiseptic agent with a broad spectrum of biocidal activity against various microorganisms, including bacteria, fungi, and protozoa.[1][2] Utilized for decades as a preservative and topical antiseptic, its precise molecular mechanism of action is understood to primarily involve the disruption of microbial cell membranes, with evidence also suggesting interference with nucleic acid synthesis. This technical guide provides an in-depth exploration of the biocidal properties of Hexamidine, summarizing available quantitative data on its efficacy, detailing experimental protocols for its investigation, and visualizing its proposed mechanisms of action.

Introduction

Hexamidine, and more commonly its water-soluble salt Hexamidine Diisethionate, is a member of the diamidine group of compounds.[3][4] It is widely employed in cosmetic and pharmaceutical formulations for its preservative and antiseptic properties.[5][6] Its effectiveness against a wide array of pathogens makes it a subject of interest for researchers and drug development professionals seeking to understand and leverage its biocidal capabilities. This guide aims to consolidate the current understanding of Hexamidine's mode of action and provide practical information for its scientific investigation.

Mechanism of Biocidal Action

The primary mechanism underlying Hexamidine's antimicrobial activity is believed to be its interaction with and disruption of the microbial cell membrane.[2] As a cationic molecule, Hexamidine is electrostatically attracted to the negatively charged components of microbial cell envelopes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity.

A secondary mechanism of action that has been proposed is the inhibition of nucleic acid synthesis, which would further contribute to its lethal effect on microorganisms.[2]

Proposed Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed sequence of events in Hexamidine's biocidal action against a bacterial cell.

Caption: Proposed mechanism of Hexamidine's biocidal action.

Antimicrobial Spectrum and Efficacy

Hexamidine demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Hexamidine Diisethionate. It is important to note that specific values can vary depending on the testing methodology and the specific microbial strain.

Antibacterial Activity

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 43300 | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Staphylococcus aureus | Clinical Isolate | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Staphylococcus epidermidis | Clinical Isolate | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Pseudomonas aeruginosa | ATCC 27853 | Not killed after 30 mins at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Pseudomonas aeruginosa | Clinical Isolate | Not killed after 30 mins at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Escherichia coli | Various Strains | Data not readily available | Data not readily available |

Antifungal Activity

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Various Species | No growth at 0.05% solution[7] | 24-hour eradication at 0.05% solution[7] |

| Malassezia furfur | Various Strains | Data not readily available | Data not readily available |

| Aspergillus niger | Various Strains | Data not readily available | Data not readily available |

Experimental Protocols

This section details the methodologies for key experiments to investigate the biocidal action of Hexamidine.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a common and reliable method for determining MIC values.[8][9][10]

Caption: Workflow for MIC and MBC/MFC determination.

-

Preparation of Hexamidine Dilutions: Prepare a stock solution of Hexamidine Diisethionate in an appropriate solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no Hexamidine) and a sterility control well (no inoculum). Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of Hexamidine that completely inhibits the growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC or MFC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates and count the number of colonies. The MBC/MFC is the lowest concentration of Hexamidine that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Cell Membrane Disruption

The effect of Hexamidine on microbial cell membrane integrity can be assessed by measuring changes in membrane potential and the leakage of intracellular components.

This assay utilizes a voltage-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized cells and is released upon membrane depolarization, leading to an increase in fluorescence.[11][12][13]

Protocol:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS with glucose).

-

Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake.

-

Measure the baseline fluorescence using a fluorometer.

-

Add Hexamidine at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

-

A known depolarizing agent (e.g., valinomycin) can be used as a positive control.

Disruption of the cell membrane results in the leakage of intracellular macromolecules such as nucleic acids and proteins, which can be quantified spectrophotometrically.[14][15]

Protocol:

-

Prepare a dense suspension of microbial cells in a buffered solution.

-

Treat the cells with different concentrations of Hexamidine for a defined period.

-

Centrifuge the suspension to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

-

An increase in absorbance compared to an untreated control indicates membrane damage.

Investigation of Nucleic Acid Synthesis Inhibition

The potential of Hexamidine to inhibit DNA and RNA synthesis can be investigated using assays that measure the incorporation of radiolabeled precursors.

Protocol:

-

Grow a microbial culture to the early to mid-logarithmic phase.

-

Add Hexamidine at various concentrations to the culture.

-

Add a radiolabeled DNA precursor, such as [³H]-thymidine.

-

Incubate for a specific period to allow for incorporation.

-

Stop the incorporation by adding a solution like cold trichloroacetic acid (TCA).

-

Collect the precipitated macromolecules on a filter and measure the radioactivity using a scintillation counter.

-

A decrease in radioactivity in Hexamidine-treated samples compared to the control indicates inhibition of DNA synthesis.[16]

This assay follows a similar principle to the DNA synthesis inhibition assay but uses a radiolabeled RNA precursor, such as [³H]-uridine. A reduction in the incorporated radioactivity in the presence of Hexamidine would suggest inhibition of RNA synthesis.

Conclusion

Hexamidine is a potent biocidal agent with a primary mechanism of action involving the disruption of microbial cell membranes, likely followed by the inhibition of essential cellular processes such as nucleic acid synthesis. Its broad-spectrum activity makes it a valuable compound in various applications. The experimental protocols detailed in this guide provide a framework for the systematic investigation of its antimicrobial properties and mechanism of action, which is crucial for its continued and future applications in research and product development. Further research is warranted to fully elucidate the molecular details of its interaction with microbial targets and to expand the quantitative data on its efficacy against a wider range of clinically and industrially relevant microorganisms.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. nbinno.com [nbinno.com]

- 3. specialchem.com [specialchem.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]

- 6. hexamidine diisethionate, 659-40-5 [thegoodscentscompany.com]

- 7. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Targeting synthesis of the Chromosome Replication Initiator Protein DnaA by antisense PNA-peptide conjugates in Escherichia coli [frontiersin.org]

Hexamidine Diisethionate: An In-Depth Technical Guide to its Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine diisethionate is a cationic antiseptic and preservative agent widely utilized in cosmetic and dermatological formulations for its broad-spectrum antimicrobial activity. Beyond its established role in microbial control, hexamidine diisethionate exhibits significant anti-inflammatory properties, making it a valuable ingredient for soothing sensitive and irritated skin, and for managing inflammatory skin conditions such as acne, rosacea, and atopic dermatitis. This technical guide provides a comprehensive overview of the known and putative anti-inflammatory pathways of hexamidine diisethionate. It delves into its primary mechanism of action through the inhibition of serine proteases, a key driver in many inflammatory skin disorders. Additionally, this guide explores its potential role in mast cell stabilization and neurogenic inflammation, as well as its indirect anti-inflammatory effects stemming from its antimicrobial action. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating the current understanding of hexamidine diisethionate's anti-inflammatory mechanisms, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Anti-inflammatory Mechanisms of Hexamidine Diisethionate

The anti-inflammatory effects of hexamidine diisethionate are multifaceted, involving both direct and indirect mechanisms. The primary direct mechanism identified to date is the inhibition of serine proteases, while a putative role in mast cell stabilization is also proposed. Its well-established antimicrobial activity contributes indirectly to its anti-inflammatory profile.

Inhibition of Serine Protease Activity

A key anti-inflammatory action of hexamidine is its ability to inhibit the activity of serine proteases.[1][2] In the skin, serine proteases, such as kallikreins (KLKs), play a crucial role in the inflammatory cascade.[3] For instance, in rosacea, elevated levels of stratum corneum tryptic enzyme (SCTE or KLK5) and stratum corneum chymotryptic enzyme (SCCE or KLK7) lead to the cleavage of the cathelicidin precursor protein into its active, pro-inflammatory form, LL-37.[3] LL-37, in turn, promotes inflammation and angiogenesis.[3] By inhibiting these serine proteases, hexamidine can disrupt this inflammatory cascade.

Hexamidine has demonstrated inhibitory activity against several serine proteases. A study on hexamidine hydrochloride, a related salt, reported the following inhibition constants (Ki):

| Enzyme | Ki Value (µM) |

| Trypsin | 1.9 |

| Pancreatic Kallikrein | 4.5 |

| Thrombin | 7.4 |

| Data sourced from a study by Geratz et al. (1973) as cited in Parisi N, et al. (2018). |

This inhibition of kallikrein activity suggests a direct mechanism for the observed anti-inflammatory effects of hexamidine in skin conditions characterized by excessive serine protease activity.

References

Hexamidine Isethionate Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamidine isethionate, a cationic antiseptic agent, is utilized in a variety of pharmaceutical and cosmetic products for its broad-spectrum antimicrobial properties. Understanding its degradation pathways is critical for ensuring product stability, efficacy, and safety. This in-depth technical guide synthesizes the available scientific information on the degradation of hexamidine isethionate, focusing on its stability under various stress conditions.

Overview of Hexamidine Isethionate Stability

Hexamidine isethionate is generally considered stable under typical storage conditions, including exposure to light and heat. However, like many active pharmaceutical ingredients, it can degrade under forced conditions such as hydrolysis, oxidation, and photolysis. The stability of hexamidine isethionate in solution is notably influenced by pH.

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance. These studies involve exposing the compound to stress conditions that accelerate its decomposition, allowing for the identification of potential degradation products.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For hexamidine isethionate, which possesses two amidine functional groups, hydrolysis is a primary concern. The amidine group can hydrolyze to the corresponding amide and ammonia.

A patent for a stable solution of hexamidine salts in alkanediol-water mixtures suggests that the pH of the formulation is crucial for chemical stability. The patent indicates that rapid hydrolysis of the amidine group occurs at a pH above 6.0 when stored at 42°C.[1] To maintain stability, a pH range of 3.0 to 6.0 is recommended.[1] This suggests that in aqueous solutions, particularly under neutral to alkaline conditions, the primary degradation pathway is likely the hydrolysis of the amidine functionalities.

While specific degradation products of hexamidine isethionate hydrolysis are not extensively detailed in publicly available literature, the general mechanism for amidine hydrolysis points to the formation of the corresponding benzamide derivative.

Proposed Hydrolytic Degradation Pathway

Oxidative Degradation